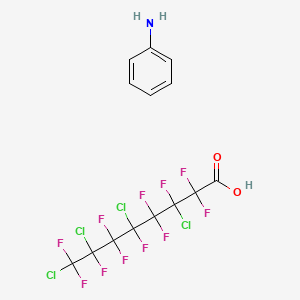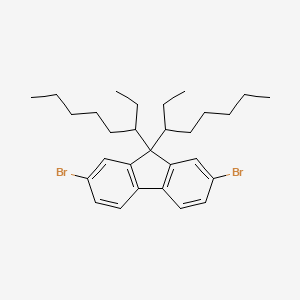
2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two bromine atoms at the 2 and 7 positions and two 1-ethylhexyl groups at the 9 position of the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene typically involves the bromination of 9,9-bis(1-ethylhexyl)-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually include room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form larger conjugated systems.
Oxidation and Reduction: The fluorene core can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted fluorenes can be obtained.
Coupling Products: Extended π-conjugated systems and polymers can be synthesized through coupling reactions.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the development of novel materials with unique optical and electronic characteristics.
Biological Research: It serves as a building block for the synthesis of fluorescent probes and sensors for biological imaging and diagnostics.
Mecanismo De Acción
The mechanism by which 2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene exerts its effects is primarily through its ability to participate in π-conjugation and electron transport. The bromine atoms and ethylhexyl groups influence the electronic properties of the fluorene core, making it suitable for applications in organic electronics and materials science. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9,9-dioctyl-9H-fluorene: Similar structure but with different alkyl groups.
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Contains phenyl groups instead of alkyl groups.
2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene: Similar but with different branching in the alkyl groups.
Uniqueness
2,7-Dibromo-9,9-bis(1-ethylhexyl)-9H-fluorene is unique due to the specific arrangement of its bromine atoms and ethylhexyl groups, which impart distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of materials with tailored optical and electronic characteristics.
Propiedades
Número CAS |
950526-43-9 |
|---|---|
Fórmula molecular |
C29H40Br2 |
Peso molecular |
548.4 g/mol |
Nombre IUPAC |
2,7-dibromo-9,9-di(octan-3-yl)fluorene |
InChI |
InChI=1S/C29H40Br2/c1-5-9-11-13-21(7-3)29(22(8-4)14-12-10-6-2)27-19-23(30)15-17-25(27)26-18-16-24(31)20-28(26)29/h15-22H,5-14H2,1-4H3 |
Clave InChI |
DZHATJPATRSFQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)C1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C(CC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


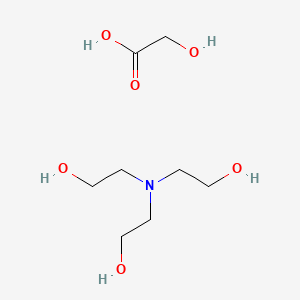
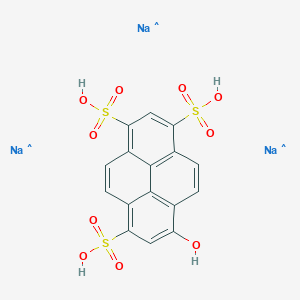

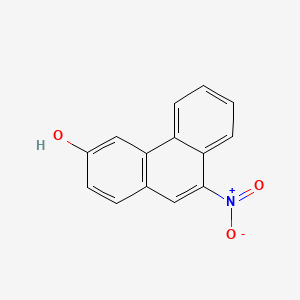
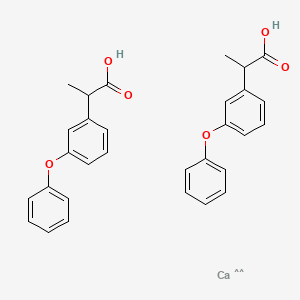
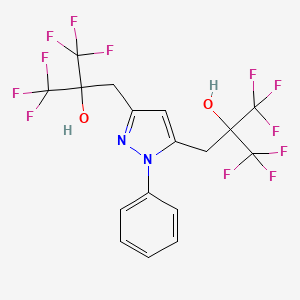

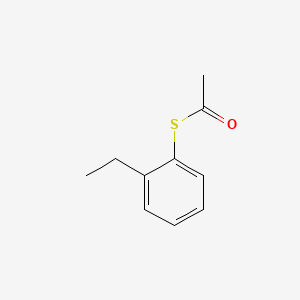

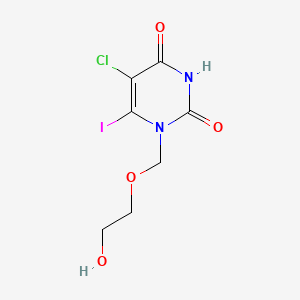
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)

